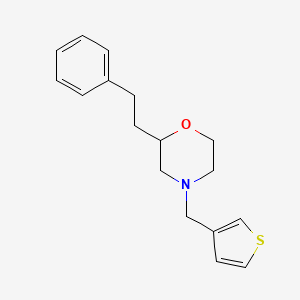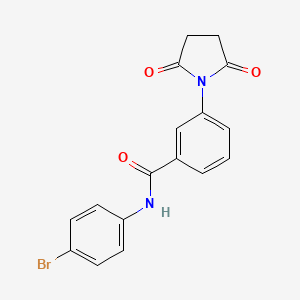
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine, also known as PTM or PTM-3, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PTM belongs to the class of morpholine derivatives and contains a phenylethyl and thienylmethyl group, which are responsible for its unique properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonergic, dopaminergic, and noradrenergic systems. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has also been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that it has been shown to have a high degree of selectivity for certain neurotransmitter systems, which may allow for more targeted pharmacological interventions. However, one limitation of using 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine. One area of interest is the development of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine analogues with improved pharmacological properties. Another area of interest is the investigation of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine's potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine and its effects on the brain.
Métodos De Síntesis
The synthesis of 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine involves the reaction of 2-phenylethylamine with 3-thienylmethyl chloride in the presence of sodium hydride as a base. The resulting intermediate is then reacted with morpholine to yield 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine as the final product.
Aplicaciones Científicas De Investigación
2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been studied extensively for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and analgesic agent. In addition, 2-(2-phenylethyl)-4-(3-thienylmethyl)morpholine has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-phenylethyl)-4-(thiophen-3-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-2-4-15(5-3-1)6-7-17-13-18(9-10-19-17)12-16-8-11-20-14-16/h1-5,8,11,14,17H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEAXKKPDFOITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CSC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-4-(3-thienylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![2-[1-[(6-methyl-2-pyridinyl)methyl]-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5971227.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5971243.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![N-[4-(benzoylamino)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5971267.png)